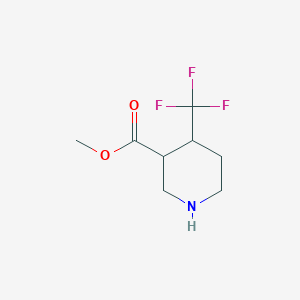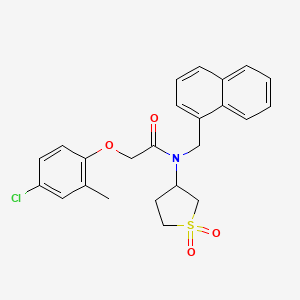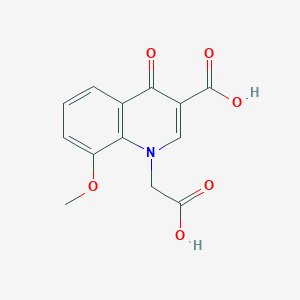![molecular formula C24H21N3O B12116246 7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-metil-6-[2-(4-metilfenoxi)etil]-6H-indolo[2,3-b]quinoxalina es un compuesto orgánico complejo que pertenece a la familia de las indoloquinoxalinas. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen propiedades anticancerígenas, antivirales y antimicrobianas . La estructura única de este compuesto, que presenta un indol fusionado con un anillo de quinoxalina, contribuye a su potencial farmacológico significativo.
Métodos De Preparación
La síntesis de 7-metil-6-[2-(4-metilfenoxi)etil]-6H-indolo[2,3-b]quinoxalina típicamente involucra un proceso de múltiples pasos que comienza con isatina o sus derivados . La ruta sintética general incluye:
Reacción de condensación: El paso inicial implica la condensación de isatina con o-fenilendiamina en presencia de un catalizador ácido adecuado para formar el núcleo de indoloquinoxalina.
Alquilación: El siguiente paso implica la alquilación del núcleo de indoloquinoxalina con bromuro de 4-metilfenoxietilo en condiciones básicas para introducir el grupo 2-(4-metilfenoxi)etil.
Metilación: Finalmente, la metilación del nitrógeno del indol se logra utilizando yoduro de metilo en presencia de una base.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, incluido el uso de reactores de flujo continuo y técnicas avanzadas de purificación .
Análisis De Reacciones Químicas
7-metil-6-[2-(4-metilfenoxi)etil]-6H-indolo[2,3-b]quinoxalina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de N-óxidos de quinoxalina.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio pueden convertir el anillo de quinoxalina a su forma dihidro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, disolventes orgánicos como diclorometano o etanol, y temperaturas controladas . Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos o sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
7-metil-6-[2-(4-metilfenoxi)etil]-6H-indolo[2,3-b]quinoxalina tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Mecanismo De Acción
El mecanismo de acción de 7-metil-6-[2-(4-metilfenoxi)etil]-6H-indolo[2,3-b]quinoxalina involucra principalmente la intercalación del ADN. La estructura plana del compuesto le permite insertarse entre los pares de bases del ADN, interrumpiendo los procesos de replicación y transcripción del ADN . Esta intercalación conduce a la estabilización del dúplex de ADN y la inhibición de las enzimas topoisomerasas, que son esenciales para el desenrollamiento del ADN durante la replicación .
Comparación Con Compuestos Similares
Compuestos similares a 7-metil-6-[2-(4-metilfenoxi)etil]-6H-indolo[2,3-b]quinoxalina incluyen:
Elipticina: Un alcaloide natural con una estructura similar de indol-quinoxalina, conocido por sus propiedades anticancerígenas.
6H-indolo[2,3-b]quinoxalina: El compuesto original sin las sustituciones de metilo y fenoxietilo, que también exhibe propiedades de intercalación del ADN.
Derivados de 1,2,3-triazol: Compuestos que combinan el núcleo de indoloquinoxalina con moieties de triazol, lo que mejora sus actividades farmacológicas.
La singularidad de 7-metil-6-[2-(4-metilfenoxi)etil]-6H-indolo[2,3-b]quinoxalina reside en sus sustituciones específicas, que mejoran su actividad biológica y estabilidad en comparación con sus análogos .
Propiedades
Fórmula molecular |
C24H21N3O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
7-methyl-6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-16-10-12-18(13-11-16)28-15-14-27-23-17(2)6-5-7-19(23)22-24(27)26-21-9-4-3-8-20(21)25-22/h3-13H,14-15H2,1-2H3 |
Clave InChI |
KPYSLQWKCCWGOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


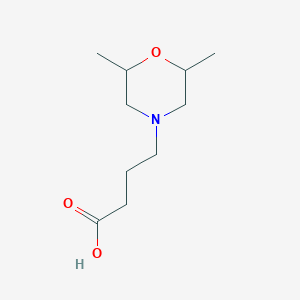
![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)

![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)

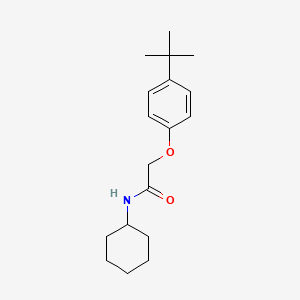
![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)
